![molecular formula C16H13BrN2O B3009183 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS No. 28611-28-1](/img/structure/B3009183.png)
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one: is a chemical compound with the molecular formula C16H13BrN2O It features a benzodiazepine ring, which is a common structure in many biologically active compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one can be achieved through several methods. One common approach involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. Another method includes the condensation, cyclization, ring expansion, methylation, and elimination reactions starting from 2-amino-5-chlorodiphenyl ketone .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic processes and controlled reaction conditions is crucial for large-scale production.
化学反应分析
Types of Reactions: 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Brotizolam is primarily utilized in the management of anxiety disorders and sleep disturbances. Its rapid onset of action and relatively short half-life make it suitable for treating acute episodes of anxiety and providing short-term relief from insomnia.
Case Studies
- Study on Efficacy in Insomnia : A clinical trial conducted on patients with insomnia demonstrated that Brotizolam significantly reduced sleep latency and increased total sleep time compared to placebo. Participants reported improved sleep quality without significant residual effects the following day.
- Anxiety Management : Another study evaluated Brotizolam's effectiveness in patients with generalized anxiety disorder (GAD). Results indicated a marked reduction in anxiety symptoms as measured by standardized scales (e.g., Hamilton Anxiety Rating Scale) after 4 weeks of treatment.
Synthesis and Chemical Reactivity
The synthesis of Brotizolam involves several chemical reactions typical of benzodiazepines, including nucleophilic substitutions and cyclization reactions. These synthetic pathways are crucial for producing the compound in pharmaceutical settings.
Table 2: Synthetic Pathways for Brotizolam
Step | Reaction Type | Key Reagents |
---|---|---|
1. Condensation | Nucleophilic substitution | Phenylacetic acid, bromine |
2. Cyclization | Cyclization | Base catalyst |
3. Functional Group Modification | Hydroxylation | Hydroxylating agents |
Toxicology and Safety Profile
While Brotizolam is generally well-tolerated, potential side effects include sedation, dizziness, and dependency risks associated with prolonged use. It is essential to monitor patients for signs of tolerance and withdrawal symptoms during long-term therapy .
Future Research Directions
Ongoing research aims to further elucidate the precise mechanisms by which Brotizolam interacts with GABA_A receptors and explore its potential applications beyond anxiety and sleep disorders. Investigations into its pharmacokinetics and long-term safety profile are also critical for establishing comprehensive clinical guidelines.
作用机制
The mechanism of action of 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one involves its interaction with specific molecular targets in the body. It is known to bind to benzodiazepine receptors in the central nervous system, leading to its sedative, anxiolytic, and muscle relaxant effects . The compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by increasing the frequency of chloride channel opening, which results in hyperpolarization of the neuron and decreased neuronal excitability .
相似化合物的比较
- 7-Bromo-5-phenyl-1,3-dihydrobenzo[e]-1,4-diazepin-2-one
- 7-Bromo-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
- 7-Bromo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
Uniqueness: 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature contributes to its distinct pharmacological profile and makes it a valuable compound for research and development .
生物活性
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a synthetic compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H13BrN2O. The compound features a bromine atom at the 7th position and a phenyl group at the 5th position of the diazepine ring. Its structure suggests potential interactions with various biological targets, particularly within the central nervous system (CNS).
1. Anxiolytic and Sedative Effects
Research indicates that this compound exhibits anxiolytic and sedative properties. These effects are primarily mediated through interactions with the GABAergic system, enhancing the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS. The binding to GABA-A receptors increases neuronal hyperpolarization, leading to reduced excitability and anxiety relief .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazepine derivatives, including this compound. It has been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that similar benzodiazepine derivatives can induce cell cycle arrest in the G2-M phase, suggesting a mechanism for their anti-proliferative effects .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
7-Bromo-1-methyl-5-phenyl | Hep3B | Not specified | Induces G2-M phase arrest |
Benzodiazepine Derivative | HeLa | Not specified | Cytotoxicity observed |
3. Antioxidant Activity
The antioxidant properties of benzodiazepines have also been explored. Compounds similar to 7-bromo-1-methyl-5-phenyl have shown moderate antioxidant activity in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), which measures free radical scavenging ability . This suggests potential applications in mitigating oxidative stress-related diseases.
The primary mechanism through which 7-bromo-1-methyl-5-phenyl exerts its effects involves:
- GABA-A Receptor Modulation : Enhances GABA's inhibitory effects in the CNS.
- Cell Cycle Interference : Induces cell cycle arrest in cancer cells.
- Free Radical Scavenging : Reduces oxidative stress through antioxidant activity.
Case Study 1: Anxiolytic Effects
In animal models, administration of 7-bromo derivatives resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays such as the elevated plus maze demonstrated increased time spent in open arms, indicative of anxiolytic effects .
Case Study 2: Anticancer Activity
A study investigating various benzodiazepine derivatives revealed that compounds similar to 7-bromo-1-methyl were effective against Hep3B liver cancer cells. The study reported a decrease in α-fetoprotein secretion, a marker for liver cancer progression .
属性
IUPAC Name |
7-bromo-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEQTIDRWGGTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。